Boronic acids readily participate in Suzuki-Miyaura couplings, a powerful method for forming carbon-carbon bonds between aryl or vinyl groups and various coupling partners []. This reaction is crucial in organic synthesis for constructing complex molecules.
Boronic acids can reversibly bind to certain biomolecules, such as carbohydrates and nucleotides, due to the formation of covalent bonds with cis-diols present in these molecules []. This property allows researchers to label biomolecules for various applications, including:
(4-Butyrylphenyl)boronic acid, with the molecular formula C10H15BO2 and CAS number 145240-28-4, is an organoboron compound characterized by a phenyl ring substituted with a butyryl group and a boronic acid functional group. It appears as a white to orange crystalline powder and has a melting point of approximately 91-97 °C. The compound is soluble in methanol and has a predicted pKa of about 8.78, indicating its acidic nature .
(4-Butyrylphenyl)boronic acid is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. This compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles. Additionally, it can participate in N-Heterocyclic Carbene-Iron catalyzed oxidative aromatic esterification of aldehydes, showcasing its versatility in organic synthesis .
Several methods have been reported for synthesizing (4-Butyrylphenyl)boronic acid:
(4-Butyrylphenyl)boronic acid finds applications primarily in organic synthesis, particularly in:
Several compounds share structural similarities with (4-Butyrylphenyl)boronic acid. Below is a comparison highlighting their unique features: